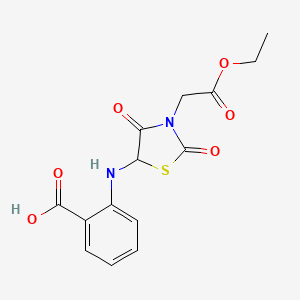![molecular formula C25H29F3N2O5 B2630447 3,4,5-triethoxy-N-[(2-oxopyrrolidin-1-yl)methyl]-N-[3-(trifluoromethyl)phenyl]benzamide CAS No. 863001-75-6](/img/structure/B2630447.png)
3,4,5-triethoxy-N-[(2-oxopyrrolidin-1-yl)methyl]-N-[3-(trifluoromethyl)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular formula of this compound is C23H28N2O5 . The structure includes a benzamide core, with three ethoxy groups attached to the benzene ring, a trifluoromethyl group on the phenyl ring, and a 2-oxopyrrolidin-1-yl group attached to the nitrogen of the amide .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Other physical and chemical properties such as melting point, boiling point, and density are not available in the current literature .科学的研究の応用
Metabolism and Pharmacokinetics
3,4,5-triethoxy-N-[(2-oxopyrrolidin-1-yl)methyl]-N-[3-(trifluoromethyl)phenyl]benzamide and related compounds have been extensively studied for their metabolism and pharmacokinetics. For instance, a study on Flumatinib, a related antineoplastic tyrosine kinase inhibitor, revealed the main metabolic pathways in humans after oral administration, identifying major metabolites through ultra-performance liquid chromatography and mass spectrometry. It highlighted the significance of N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis in the metabolism of such compounds (Gong, Chen, Deng, & Zhong, 2010). Additionally, the metabolism and disposition of a novel antineoplastic, JS-38, which is structurally similar, indicated a complex series of acetylation and glucuronidation, unveiling a novel metabolic pathway (Zhang, Liu, Fan, Fang, Li, & Wang, 2011).
Chemical Synthesis and Characterization
Research has also focused on the synthesis and characterization of structurally similar compounds. Studies have been conducted on the synthesis of Nilotinib, another compound with the trifluoromethylphenyl group, and the process involved various chemical reactions showcasing the complexity of synthesizing such molecules (Wang Cong-zhan, 2009). The synthesis of compounds with trifluoromethyl-substituted benzene has been explored, indicating their potential in creating materials with specific desirable properties, such as good solubility in strong organic solvents and thermal stability (Liu, He, Li, Qian, Wang, & Yang, 2002).
Anticancer and Anti-inflammatory Applications
Compounds with a similar structure have been evaluated for their anticancer and anti-inflammatory properties. A study on substituted N -(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides showcased moderate to excellent anticancer activity against various cancer cell lines, indicating the therapeutic potential of such compounds (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021). Additionally, substituted N-[4(5-methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl]benzamide/benzene sulfonamides were synthesized and showed promise as anti-inflammatory and anti-cancer agents (Gangapuram & Redda, 2009).
Safety And Hazards
特性
IUPAC Name |
3,4,5-triethoxy-N-[(2-oxopyrrolidin-1-yl)methyl]-N-[3-(trifluoromethyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29F3N2O5/c1-4-33-20-13-17(14-21(34-5-2)23(20)35-6-3)24(32)30(16-29-12-8-11-22(29)31)19-10-7-9-18(15-19)25(26,27)28/h7,9-10,13-15H,4-6,8,11-12,16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHWCYYCPXDNPOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N(CN2CCCC2=O)C3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29F3N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5-triethoxy-N-[(2-oxopyrrolidin-1-yl)methyl]-N-[3-(trifluoromethyl)phenyl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-(2-Ethoxyphenyl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2630364.png)
![2-[6-(3,5-Dimethylphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2630365.png)
![2-(2-(4-(Ethylsulfonyl)phenyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2630366.png)
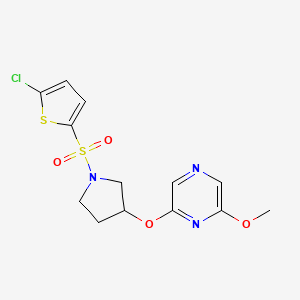
![6-Amino-3-methyl-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2630368.png)
![5-phenyl-N-((tetrahydrofuran-2-yl)methyl)-7-(3-(trifluoromethyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2630370.png)
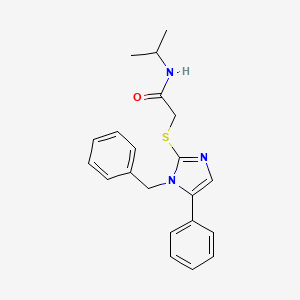
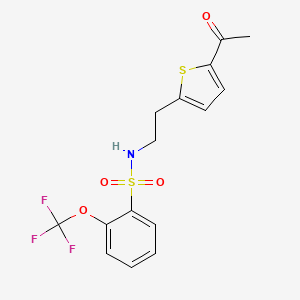
![3-(((4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio)methyl)-1H-pyrazol-5-ol](/img/structure/B2630379.png)
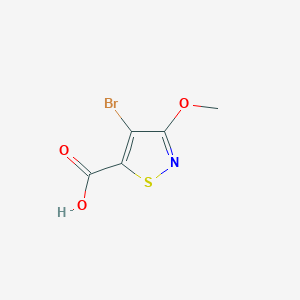
![1-(Chloromethyl)-3-(4-propan-2-ylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2630384.png)
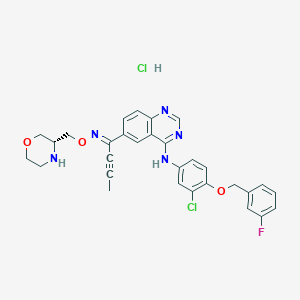
![7-chloro-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2630386.png)
